![molecular formula C11H9ClN2O3 B15245793 3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one CAS No. 91661-76-6](/img/structure/B15245793.png)
3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one is a heterocyclic compound that features a unique structure combining a cinnolinone core with a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-ethylcinnolin-4-one with a dioxole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnolinone derivatives.
科学的研究の応用
3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the dioxole and cinnolinone moieties play crucial roles in its activity.
類似化合物との比較
Similar Compounds
1-Ethyl-6,7-methylenedioxy-4-quinoline-3-carboxylic acid: Shares a similar dioxole structure but differs in the core scaffold.
5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid: Another compound with a dioxole ring, but with a quinoline core.
Uniqueness
3-Chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one is unique due to its specific combination of a cinnolinone core with a dioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91661-76-6 |
|---|---|
分子式 |
C11H9ClN2O3 |
分子量 |
252.65 g/mol |
IUPAC名 |
3-chloro-1-ethyl-[1,3]dioxolo[4,5-g]cinnolin-4-one |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-14-7-4-9-8(16-5-17-9)3-6(7)10(15)11(12)13-14/h3-4H,2,5H2,1H3 |
InChIキー |
MALLNCIXWQLLPW-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC3=C(C=C2C(=O)C(=N1)Cl)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


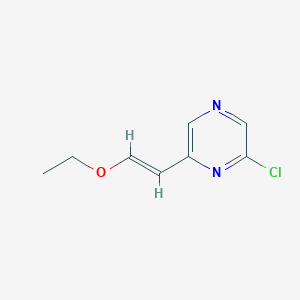
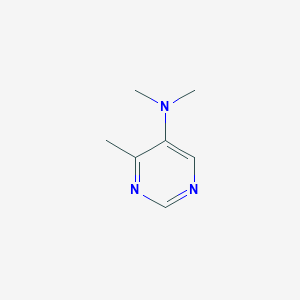
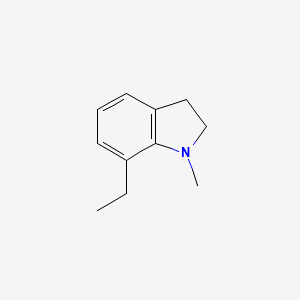
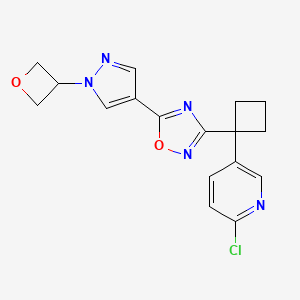
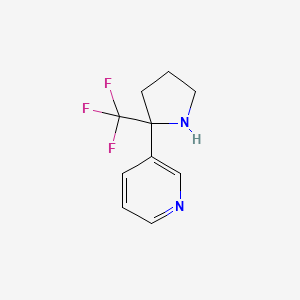
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
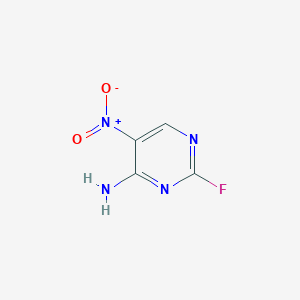

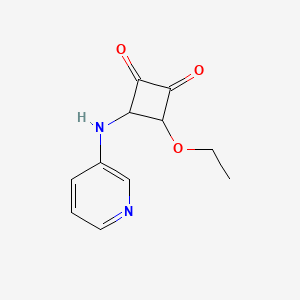
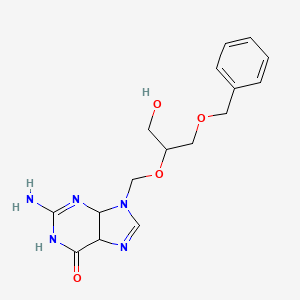
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
